4-(2-Bromophenyl)but-3-en-2-one
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Overview
Description
4-(2-Bromophenyl)but-3-en-2-one is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves electrophilic aromatic substitution, where a bromine atom is introduced to the phenyl ring through the use of bromine and a catalyst such as iron(III) bromide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is favored due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and iron(III) bromide (FeBr₃) are used for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(2-Bromophenyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-(2-Bromophenyl)but-3-en-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the butenone structure play crucial roles in its reactivity and binding affinity. The compound can participate in various pathways, including electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A boronic acid derivative with a phenyl group, used in organic synthesis.
4-Bromophenylacetic acid: A derivative of phenylacetic acid with a bromine atom in the para position.
Uniqueness
4-(2-Bromophenyl)but-3-en-2-one is unique due to its specific structure, which combines a brominated phenyl ring with a butenone moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H9BrO |
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Molecular Weight |
225.08 g/mol |
IUPAC Name |
4-(2-bromophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9BrO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3 |
InChI Key |
YEXZDFFGPWZWBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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